molecular formula C21H31N3 B12591775 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine CAS No. 648882-74-0

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine

Cat. No.: B12591775
CAS No.: 648882-74-0
M. Wt: 325.5 g/mol
InChI Key: DGWBTTRFKUHRFL-UHFFFAOYSA-N
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Description

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine is a complex organic compound that features an indole core, a piperidine ring, and a butan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized to introduce the piperidine ring and the butan-1-amine side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the indole core, piperidine ring, and butan-1-amine side chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

648882-74-0

Molecular Formula

C21H31N3

Molecular Weight

325.5 g/mol

IUPAC Name

4-[4-[1-(2-methylprop-2-enyl)indol-3-yl]piperidin-1-yl]butan-1-amine

InChI

InChI=1S/C21H31N3/c1-17(2)15-24-16-20(19-7-3-4-8-21(19)24)18-9-13-23(14-10-18)12-6-5-11-22/h3-4,7-8,16,18H,1,5-6,9-15,22H2,2H3

InChI Key

DGWBTTRFKUHRFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C2=CC=CC=C21)C3CCN(CC3)CCCCN

Origin of Product

United States

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